molecular formula C19H21ClFNO3 B585846 rac-Paroxetine-d4 Hydrochloride CAS No. 1217683-35-6

rac-Paroxetine-d4 Hydrochloride

Cat. No.: B585846
CAS No.: 1217683-35-6
M. Wt: 369.854
InChI Key: GELRVIPPMNMYGS-TYPQLLAASA-N
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Description

rac-Paroxetine-d4 Hydrochloride is a deuterated form of rac-Paroxetine Hydrochloride. It is a selective serotonin reuptake inhibitor (SSRI) used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can affect its pharmacokinetic and metabolic profiles .

Preparation Methods

The preparation of rac-Paroxetine-d4 Hydrochloride generally involves the synthesis of deuterated paroxetine followed by its reaction with hydrochloric acid to form the hydrochloride salt . The synthetic route typically includes the following steps:

    Synthesis of Deuterated Paroxetine: This involves the incorporation of deuterium into the paroxetine molecule.

    Formation of Hydrochloride Salt: The deuterated paroxetine is then reacted with hydrochloric acid under controlled conditions to obtain this compound.

Chemical Reactions Analysis

rac-Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of rac-Paroxetine-d4 Hydrochloride involves the inhibition of the serotonin transporter (SERT), which prevents the reuptake of serotonin into presynaptic neurons. This increases the level of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . The molecular targets include the serotonin transporter and various pathways involved in serotonin signaling .

Comparison with Similar Compounds

rac-Paroxetine-d4 Hydrochloride is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.

Biological Activity

rac-Paroxetine-d4 Hydrochloride is a deuterated form of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The incorporation of deuterium enhances its utility in pharmacokinetic studies, allowing for more precise tracking of the compound's metabolic pathways. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

The primary mechanism of action for this compound involves the inhibition of the serotonin transporter (SERT). By preventing the reuptake of serotonin into presynaptic neurons, it increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic activity. This mechanism is crucial for its antidepressant effects and is similar to that of non-deuterated paroxetine.

Chemical Structure and Characteristics

  • Molecular Formula : C18H22D4ClN
  • Molecular Weight : Approximately 369.85 g/mol

The deuterated form allows researchers to distinguish it from its non-deuterated counterpart in metabolic studies due to the unique mass of deuterium.

Biological Activity

This compound demonstrates significant biological activity related to serotonin modulation:

  • Inhibition of Serotonin Uptake : It has been shown to inhibit serotonin uptake effectively, with an effective dose (ED50) ranging from 1-3 mg/kg when administered orally .
  • Neuronal Effects : In vivo studies indicate that it can reduce the firing rate of serotonergic neurons, contributing to its antidepressant activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : The deuterated compound exhibits altered absorption characteristics compared to paroxetine, which can be advantageous in clinical settings.
  • Metabolism : It undergoes metabolic processes similar to paroxetine but can be traced more accurately due to the presence of deuterium. This allows for detailed studies on its pharmacokinetics without interference from naturally occurring hydrogen isotopes .

Efficacy in Depression Treatment

A review of clinical trials has demonstrated that paroxetine, and by extension this compound, is effective in treating major depressive disorder:

  • Clinical Trials : A meta-analysis involving 29 published and 11 unpublished trials showed that paroxetine was significantly more effective than placebo, with fewer patients not experiencing at least a 50% improvement in symptoms (random effect RR 0.83) .
  • Adverse Effects : While effective, paroxetine has been associated with a higher incidence of side effects compared to placebo, including nausea and somnolence .

Case Studies

  • Case Study on Pharmacokinetic Interactions : A study assessed the interaction between paroxetine and tamsulosin. The results indicated that co-administration increased serum levels of tamsulosin when combined with paroxetine due to CYP2D6 inhibition .
  • Long-term Efficacy Study : In a controlled-release formulation study, 80.2% of participants continued treatment after eight weeks, indicating good tolerability and efficacy .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other SSRIs:

Compound NameMechanismKey Findings
This compound SERT InhibitionEffective in depression; enhanced PK studies
Paroxetine SERT InhibitionEffective; higher side effects than placebo
Sertraline SERT InhibitionSimilar efficacy; different side effect profile
Fluoxetine SERT InhibitionFirst SSRI approved; distinct metabolism
Citalopram SERT InhibitionComparable efficacy; different pharmacokinetics

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i1D,2D,3D,4D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-TYPQLLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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